(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-3-(5-methylfuran-2-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2OS/c1-16-7-12-21(26-16)13-20(14-24)23-25-22(15-27-23)19-10-8-18(9-11-19)17-5-3-2-4-6-17/h2-13,15H,1H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQFZAIYKRZWLM-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile (CAS Number: 476676-49-0) is a compound that belongs to the thiazole-acrylonitrile family. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the existing literature on its biological activity, synthesizing data from various studies.
The molecular formula of this compound is , with a molecular weight of 397.5 g/mol. Its structure includes a thiazole ring, a biphenyl moiety, and an acrylonitrile group, which may contribute to its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study published in MDPI reported that derivatives of acrylonitrile showed potent growth inhibition against various cancer cell lines, with GI50 values ranging from to against leukemia and other cancers such as non-small cell lung cancer and ovarian cancer .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | GI50 (μM) | TGI (μM) |
|---|---|---|---|
| Compound A | HL-60 (leukemia) | 0.0244 | 0.0866 |
| Compound B | NCI-H522 (lung) | 0.0866 | 0.938 |
| Compound C | OVCAR-3 (ovarian) | 0.641 | 18.6 |
The anticancer activity of thiazole-acrylonitrile compounds is often attributed to their ability to induce apoptosis in cancer cells and inhibit cell proliferation pathways. The presence of the thiazole ring is believed to enhance interaction with biological targets involved in cancer progression.
Case Studies
A notable case study highlighted the synthesis and evaluation of various thiazole-acrylonitrile derivatives for their antimicrobial properties. The study found that specific modifications in the side chains significantly influenced their activity against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity Summary
| Compound | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC μg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | 32 |
| Compound E | Escherichia coli | 64 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs are compared based on core modifications and substituent variations (Table 1).
Key Observations:
- Substituent Influence: The 5-methylfuran group in the target compound likely enhances solubility compared to non-methylated furans (e.g., ’s furan-2-yl derivative) due to increased hydrophobicity . The hydrazone linker in ’s analog reduces planarity compared to acrylonitrile derivatives, affecting packing efficiency . Electron-withdrawing groups (e.g., nitro in , fluoro in ) increase molecular polarity, which may alter reactivity or biological activity .
Stereochemical Impact :
Physicochemical and Functional Properties
- Crystallinity : Isostructural analogs in exhibit triclinic (P̄1) symmetry with planar molecular conformations, except for perpendicular fluorophenyl groups. This indicates that bulky substituents (e.g., biphenyl in the target compound) may disrupt crystallinity unless balanced with planar groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
